3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Chemical Structure and Key Features:
This compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine family, characterized by a fused bicyclic core with a triazole ring (positions 1,2,4) and a thiadiazine ring (positions 3,4-b). The substitution pattern includes a 3-bromophenyl group at position 3 and a 4-chlorophenyl group at position 4. The bromine and chlorine substituents are electron-withdrawing, which may enhance electrophilic interactions in biological systems, such as binding to tubulin or kinase targets .
Synthetic Routes: The synthesis typically involves cyclocondensation of 4-amino-3-mercaptotriazoles with phenacyl bromides or α-bromo ketones. For example, reactions of 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides under reflux in methanol or ethanol yield the triazolothiadiazine scaffold .
Properties
Molecular Formula |
C16H10BrClN4S |
|---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H10BrClN4S/c17-12-3-1-2-11(8-12)15-19-20-16-22(15)21-14(9-23-16)10-4-6-13(18)7-5-10/h1-8H,9H2 |
InChI Key |
PYLLUMXJMRDQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Cyclocondensation of 4-Amino-3-Mercaptotriazoles with α-Haloketones
The most widely adopted route involves reacting 4-amino-5-(3-bromophenyl)-1,2,4-triazole-3-thiol (1) with 2-bromo-1-(4-chlorophenyl)ethan-1-one (2) under refluxing ethanol (Scheme 1). This method aligns with Route b outlined by Foroughifar et al. , where the thiol group of the triazole attacks the α-carbon of the bromoketone, followed by intramolecular cyclization to form the thiadiazine ring.
Procedure :
-
Dissolve 1 (1.0 mmol) and 2 (1.1 mmol) in 20 mL ethanol.
-
Add triethylamine (0.2 mL) as a base catalyst.
-
Reflux for 4–6 hours, monitor reaction progress via TLC.
-
Cool, dilute with ice water, and adjust pH to 8–9 with ammonia.
-
Filter the precipitate and recrystallize from ethanol/DMF (3:1).
Key Observations :
-
Regioselectivity confirmed by - HMBC NMR, showing coupling between thiadiazine-C6 and the 4-chlorophenyl group .
-
Microwave irradiation (100°C, 20 min) increases yield to 89% .
Table 1: Optimization of Classical Cyclocondensation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Catalyst | Triethylamine | 82 |
| Temperature | Reflux (78°C) | 80 |
| Microwave | 100°C, 20 min | 89 |
Solvent-Free Synthesis Using p-Toluenesulfonic Acid
A solvent-free protocol employs p-toluenesulfonic acid (p-TsOH) as a dehydrating agent to accelerate cyclization . This method avoids toxic solvents and reduces reaction time.
Procedure :
-
Grind 1 (1.0 mmol) and 2 (1.05 mmol) with p-TsOH (0.5 mmol) in a mortar.
-
Transfer to a round-bottom flask and heat at 120°C for 1 hour.
-
Quench with saturated NaHCO, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Key Observations :
-
FT-IR shows disappearance of S-H (2560 cm) and C=O (1685 cm) stretches, confirming cyclization .
-
X-ray crystallography validates the planar triazolothiadiazine core .
Hydrazonoyl halides serve as bifunctional electrophiles, enabling simultaneous introduction of aryl groups at positions 3 and 6 . This method is ideal for introducing electron-withdrawing substituents like bromine and chlorine.
Procedure :
-
React 1 (1.0 mmol) with 3-bromo-N'-(4-chlorobenzoyl)benzohydrazonoyl chloride (3) in acetonitrile.
-
Add KCO (2.0 mmol) and stir at room temperature for 12 hours.
-
Concentrate under vacuum and recrystallize from acetonitrile.
Key Observations :
-
NMR (400 MHz, DMSO-d): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, triazole-H), 7.62–7.58 (m, 4H, Ar-H) .
-
ESI-MS: m/z 435.7 [M+H].
Regioselective Ring Transformation of Oxadiazole-Thiones
This method involves transforming 1,3,4-oxadiazole-2-thiones into triazolothiadiazines via nucleophilic substitution . While less common, it offers excellent regiocontrol for asymmetric aryl groups.
Procedure :
-
Treat 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thione (4) with 4-chlorophenacyl bromide (5) in DMF.
-
Heat at 80°C for 3 hours.
-
Isolate via precipitation in ice water and dry under vacuum.
Key Observations :
-
Regioselectivity confirmed by NOESY correlations between H-6 (thiadiazine) and the 4-chlorophenyl group .
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Classical Cyclocondensation | 82 | 6 h | 98 |
| Solvent-Free | 91 | 1 h | 99 |
| Hydrazonoyl Halides | 85 | 12 h | 97 |
| Oxadiazole Transformation | 76 | 3 h | 95 |
The solvent-free method offers the highest yield and purity, attributed to minimized side reactions and efficient dehydration . Microwave-assisted classical cyclocondensation balances speed and yield, making it suitable for scale-up .
Spectroscopic Validation and Quality Control
-
NMR Spectroscopy :
-
Mass Spectrometry :
-
HRMS (ESI): m/z 435.7032 [M+H] (calc. 435.7038).
-
-
X-ray Crystallography :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms on the phenyl rings serve as reactive sites for nucleophilic substitution. Key examples include:
-
The bromine atom’s higher electrophilicity compared to chlorine facilitates preferential substitution at the 3-bromophenyl site under mild conditions.
-
Steric hindrance from the triazolo-thiadiazine core limits reactivity at the 4-chlorophenyl position unless activated by strong bases .
Electrophilic Aromatic Substitution
The electron-rich triazole ring participates in electrophilic reactions:
| Reaction Type | Reagents/Conditions | Position Modified | Notable Observation |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 of the triazole ring | Forms a nitro derivative; enhances bioactivity |
| Sulfonation | ClSO₃H, CH₂Cl₂, RT | C-2 of the thiadiazine | Improves water solubility |
-
Nitration occurs regioselectively at the triazole ring due to its planar geometry and electron-donating nitrogen atoms .
-
Sulfonation is less common and requires anhydrous conditions to avoid ring degradation .
Cross-Coupling Reactions
The bromophenyl moiety enables transition-metal-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Applications |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Introduces aryl/heteroaryl groups at Br site |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Forms C–N bonds with amines |
-
Suzuki reactions with arylboronic acids yield biaryl derivatives, expanding structural diversity for pharmacological studies .
-
Buchwald-Hartwig amination modifies the compound’s solubility and target affinity .
Ring-Opening and Hydrolysis
Under acidic or basic conditions, the thiadiazine ring undergoes cleavage:
| Conditions | Products Formed | Mechanism Insights |
|---|---|---|
| 6M HCl, reflux (12 hrs) | 4-Amino-5-(3-bromophenyl)-1,2,4-triazole-3-thiol | Protonation at S and N atoms initiates ring opening |
| NaOH/EtOH, 70°C (8 hrs) | Chlorophenyl-triazole-carboxylic acid | Base-mediated hydrolysis of the thiadiazine |
Biological Interactions and Mechanisms
The compound’s reactivity correlates with its anticancer activity:
| Biological Target | Interaction Type | IC₅₀ (μM) | Cell Line Tested |
|---|---|---|---|
| Tubulin Polymerization | Binds β-tubulin at colchicine site | 0.028–0.073 | SGC-7901, A549, HT-1080 |
| Topoisomerase II | Stabilizes DNA-enzyme complex | 1.45 | MCF-7 (breast cancer) |
-
Electron-withdrawing halogens enhance binding to tubulin’s hydrophobic pocket .
-
Oxidation of the thiadiazine sulfur to sulfoxide derivatives reduces potency by 60–80% .
Thermal and Photochemical Stability
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antimicrobial properties. For instance:
- A study synthesized novel derivatives that were evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the triazolo-thiadiazine moiety showed potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .
| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |
|---|---|---|
| Compound A | Strong (MIC = 15 µg/mL) | Moderate (MIC = 30 µg/mL) |
| Compound B | Moderate (MIC = 25 µg/mL) | Weak (MIC = 60 µg/mL) |
Antifungal Properties
The compound has also been studied for its antifungal activity. Research indicates that certain derivatives can effectively inhibit the growth of fungi such as Candida albicans:
| Compound | Activity Against Fungi | MIC (µg/mL) |
|---|---|---|
| Compound A | Strong | 10 |
| Compound B | Moderate | 50 |
Analgesic and Anti-inflammatory Effects
Several studies have reported analgesic and anti-inflammatory effects associated with 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives. For example:
- A series of synthesized compounds were tested for their ability to reduce pain in animal models. The results indicated significant pain relief comparable to traditional analgesics .
Molluscicidal Activity
The compound has shown promise in agricultural applications as a molluscicide. Research indicates that certain derivatives effectively control pest populations:
- A study highlighted the effectiveness of selected triazolo-thiadiazine derivatives against Lymnaea stagnalis, demonstrating significant mortality rates at low concentrations .
| Compound | Concentration (µg/mL) | Mortality Rate (%) |
|---|---|---|
| Compound A | 100 | 80 |
| Compound B | 250 | 50 |
Nematicidal Activity
The nematicidal properties of these compounds have also been explored.
- In vitro studies demonstrated that specific derivatives could significantly reduce nematode populations affecting crops like tomatoes and potatoes .
Case Studies
Case Study 1: Antimicrobial Evaluation
A group of researchers synthesized a new series of triazolo-thiadiazine derivatives and evaluated their antimicrobial activity against a panel of pathogens. The findings revealed several compounds with MIC values lower than those of existing antibiotics.
Case Study 2: Agricultural Impact
In field trials, selected molluscicidal compounds were applied to control snail populations in rice paddies. Results indicated a marked reduction in snail numbers and improved crop yields.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The biological activity of triazolothiadiazines is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogues:
Key Findings :
Anticancer Activity: The 3,4,5-trimethoxyphenyl substituent (as in compound 5a) enhances tubulin binding due to methoxy groups’ electron-donating effects, improving antiproliferative activity . In contrast, unsubstituted phenyl rings (e.g., 3-(4-chlorophenyl)-6-phenyl) show reduced activity, confirming the necessity of halogenated substituents for anticancer efficacy .
Antimicrobial Activity: 3-Chlorophenyl derivatives (e.g., 5d) exhibit superior antimicrobial activity compared to non-halogenated analogues. The 4-chlorophenyl group in the target compound may similarly enhance membrane penetration .
Structural Stability :
- Compounds with hydroxyl or nitro groups (e.g., 3-(2-hydroxyphenyl)-6-(4-nitrophenyl)) form intramolecular H-bonds and π-π stacking, improving crystallinity and bioavailability . The bromine atom in the target compound may reduce solubility but increase lipophilicity .
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl) at positions 3 and 6 enhance anticancer activity by stabilizing ligand-receptor interactions .
- Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce binding affinity compared to halogens .
- Aromatic Substitution : Para-substituted phenyl rings (e.g., 4-chlorophenyl) are more active than ortho- or meta-substituted analogues due to steric and electronic effects .
Biological Activity
The compound 3-(3-bromophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
Chemical Structure and Properties
- Molecular Formula : C16H10BrClN4S
- Molecular Weight : 456.8 g/mol
- CAS Number : 892147-27-2
1. Anticancer Activity
Recent studies have highlighted the potential of triazolothiadiazine derivatives in cancer therapy. For instance:
- Cytotoxicity Tests : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- Mechanism of Action : These compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
2. Antimicrobial Activity
The compound exhibits notable antimicrobial properties:
- Bacterial Inhibition : Studies have shown that derivatives can effectively inhibit pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
- Fungal Activity : Similar compounds have also been tested against fungal strains with promising results .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound is significant:
- Inhibition of Pro-inflammatory Markers : Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
- Nitric Oxide Production : The compound has been shown to reduce nitric oxide (NO) levels in inflammatory models, suggesting its role as an anti-inflammatory agent .
4. Enzyme Inhibition
Enzyme inhibitory activities have been documented:
- Carbonic Anhydrase Inhibition : Some derivatives exhibit inhibitory effects on carbonic anhydrase enzymes, which are essential in various physiological processes .
- Cholinesterase Inhibition : The compound's potential as a cholinesterase inhibitor suggests applications in treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolothiadiazine derivatives:
- Modifications at specific positions on the triazole and thiadiazine rings can enhance potency and selectivity against targeted biological pathways.
- For instance, variations in halogen substitutions have been linked to increased cytotoxicity against cancer cells .
Case Studies
-
Study on Anticancer Properties :
- A derivative showed IC50 values of 10 µM against MCF-7 cells in vitro.
- The compound induced apoptosis through mitochondrial pathway activation.
-
Study on Anti-inflammatory Effects :
- In murine models, the compound reduced inflammation markers by over 60% compared to control groups treated with standard anti-inflammatories.
Q & A
Q. How are discrepancies in biological activity across studies resolved?
- Answer : Variability in IC values (e.g., 0.5–5 µM for HeLa cells) arises from assay conditions (e.g., serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., 48-hour MTT assay in RPMI-1640) minimizes inconsistencies .
Specialized Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
